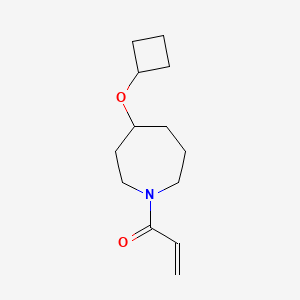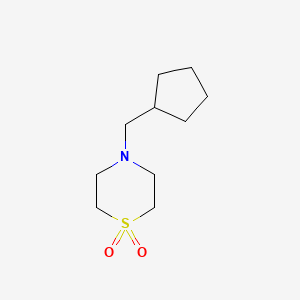
1-(4-Cyclobutyloxyazepan-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Cyclobutyloxyazepan-1-yl)prop-2-en-1-one is a chemical compound that is commonly referred to as CBPA. It is an important research tool in the field of neuroscience and has been used extensively in scientific research to understand the mechanisms of various neurological disorders. CBPA is a highly potent and selective antagonist of GABAA receptors and has been found to be effective in the treatment of various neurological disorders.
作用機序
CBPA acts as a potent and selective antagonist of GABAA receptors. It binds to the receptor and blocks the effects of GABA on the receptor. This leads to a decrease in the inhibitory effects of GABA on the central nervous system, which results in an increase in neuronal activity. This mechanism of action makes CBPA an effective tool in the study of the role of GABA in various neurological disorders.
Biochemical and Physiological Effects:
CBPA has been found to have several biochemical and physiological effects. It has been shown to increase neuronal activity in the central nervous system, which can lead to an increase in anxiety, depression, and seizures. CBPA has also been found to have an effect on the sleep-wake cycle, with studies showing that it can increase wakefulness and decrease sleep.
実験室実験の利点と制限
CBPA has several advantages as a research tool. It is highly potent and selective, which makes it an effective tool in the study of the role of GABA in various neurological disorders. It also has a long half-life, which makes it useful for studying the long-term effects of GABA on the central nervous system. However, CBPA also has some limitations. It is highly toxic and can be dangerous if not handled properly. It also has a short shelf life, which can make it difficult to use in long-term studies.
将来の方向性
There are several future directions for the use of CBPA in scientific research. One area of research is the study of the role of GABA in various neurological disorders. CBPA can be used to study the effects of GABA on the central nervous system and its role in the development of these disorders. Another area of research is the development of new drugs based on CBPA. CBPA can be used as a starting point for the development of new drugs that target GABAA receptors and have fewer side effects than current drugs.
合成法
The synthesis of CBPA is a complex process that involves several steps. The synthesis starts with the reaction of 4-bromobutyric acid with cyclobutanol to form the corresponding bromoester. The bromoester is then reacted with sodium azide to form the azidoester. The azidoester is then reduced with hydrogen gas in the presence of palladium on carbon to form the amine. The amine is then reacted with propiolaldehyde in the presence of a base to form CBPA.
科学的研究の応用
CBPA has been extensively used in scientific research to study the mechanisms of various neurological disorders. It has been found to be effective in the treatment of anxiety, depression, epilepsy, and sleep disorders. CBPA is a highly selective antagonist of GABAA receptors and has been found to be effective in blocking the effects of GABA on these receptors. This makes it an important research tool in the study of the role of GABA in various neurological disorders.
特性
IUPAC Name |
1-(4-cyclobutyloxyazepan-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-2-13(15)14-9-4-7-12(8-10-14)16-11-5-3-6-11/h2,11-12H,1,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYXDJJKQRWVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(CC1)OC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclobutyloxyazepan-1-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethyl]amine trihydrochloride](/img/no-structure.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2994826.png)

![[3-Fluoro-4-(methoxymethyl)phenyl]methanamine](/img/structure/B2994828.png)
![ethyl 1-[2-(5-chloro-2,4-dimethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-phenyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidine-7-carboxylate](/img/structure/B2994829.png)
![2-(propylsulfanyl)-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2994830.png)
![3-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2994833.png)



![3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2994841.png)

![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pentanoic acid](/img/structure/B2994843.png)
![6-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2994845.png)